5-Methyl-2-hepten-4-one

Description

shows an intense, hazelnut-like aroma; structure in first source

isolated from hazelnut fruits

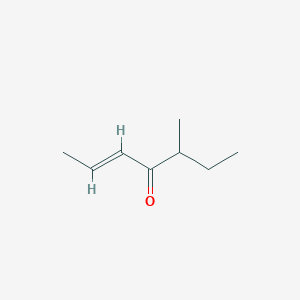

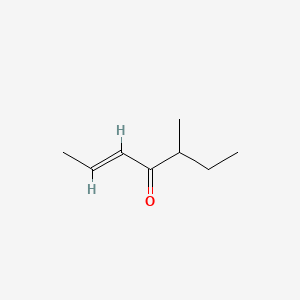

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-5-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJWAURHQDJJAC-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017670 | |

| Record name | (E)-5-Methyl-2-hepten-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; hazelnut, metallic, buttey odour | |

| Record name | 5-Methyl-2-hepten-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 5-Methyl-2-hepten-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.845-0.852 | |

| Record name | 5-Methyl-2-hepten-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

102322-83-8, 81925-81-7 | |

| Record name | (E)-5-Methyl-2-hepten-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102322-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-5-Methyl-2-hepten-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102322838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hepten-4-one, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-5-Methyl-2-hepten-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hepten-4-one, 5-methyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hepten-4-one, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-HEPTEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K2S58736F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-hepten-4-one: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 5-Methyl-2-hepten-4-one. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical Properties and Structure

This compound, also known by its common name Filbertone, is a naturally occurring organic compound and a key flavor component in hazelnuts.[1] It is classified as an enone, a class of organic compounds containing both an alkene and a ketone functional group.[2] The molecule exists as a mixture of enantiomers in its natural form, with the composition varying depending on the source.[1]

General and Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [3] |

| Molecular Weight | 126.20 g/mol | [3] |

| IUPAC Name | (2E)-5-Methyl-2-hepten-4-one | [3] |

| CAS Number | 81925-81-7 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Fruity, hazelnut, green, nutty, roasted | [5] |

| Boiling Point | 170 °C (lit.) | [5] |

| Density | 0.845 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.444 (lit.) | [5] |

| Solubility | Slightly soluble in water; soluble in oils. | [4] |

Structural Information

The structural identifiers for this compound are provided in the table below.

| Identifier | String | Reference(s) |

| SMILES | CCC(C)C(=O)/C=C/C | [3] |

| InChI | InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+ | [3] |

| InChIKey | ARJWAURHQDJJAC-GQCTYLIASA-N | [3] |

The structure of this compound features a chiral center at the C5 position, leading to the existence of (R) and (S) enantiomers.[6] The double bond at the C2 position is predominantly in the trans (E) configuration.[7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group adjacent to the chiral center, the methine proton at the chiral center, the vinyl protons, and the methyl group attached to the double bond. The coupling between the vinyl protons will be characteristic of a trans configuration (typically a larger coupling constant, >12 Hz).

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (typically in the 190-200 ppm range). The two sp² carbons of the alkene will be in the 120-150 ppm region. The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=O stretch (ketone): A strong, sharp peak around 1670-1690 cm⁻¹.

-

C=C stretch (alkene): A medium intensity peak around 1620-1640 cm⁻¹.

-

C-H stretch (sp²): A peak just above 3000 cm⁻¹.

-

C-H stretch (sp³): Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation patterns that can be used for its identification. The molecular ion peak (M⁺) is expected at m/z 126. Key fragment ions observed in GC-MS analysis include:

-

m/z 69: This is often the base peak and can be attributed to the loss of the sec-butyl group.

-

m/z 41: A common fragment in aliphatic compounds.

-

m/z 98: Resulting from the loss of an ethyl group.[4]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are described below.

This protocol involves the reaction of a Grignard reagent with an α,β-unsaturated aldehyde, followed by oxidation.[7]

Step 1: Preparation of 5-methyl-hept-2-en-4-ol

-

Prepare 2-butylmagnesium bromide from 24.32 g of magnesium filings and 137 g of 2-bromobutane in 100 ml of ether.

-

Add a solution of 56 g of crotonaldehyde in 60 ml of ether dropwise to the Grignard reagent at a temperature of 0° to 10° C.

-

Boil the mixture under reflux for 2 hours.

-

After cooling, decompose the reaction mixture with ice water/hydrochloric acid.

-

Extract the product, neutralize the organic phase, and distill to obtain 5-methyl-hept-2-en-4-ol.

Step 2: Oxidation to this compound

-

Slowly add a mixture of 40.34 g of sodium dichromate and 54.1 g of sulfuric acid to 52 g of the alcohol from Step 1, while cooling with ice.

-

Allow the reaction to proceed for an additional hour at room temperature.

-

Extract the product with ether.

-

Wash the organic phase until neutral.

-

Remove the solvent and distill the crude product.

-

Redistill using a slotted tube column to obtain pure 5-methyl-hept-2-en-4-one.[7]

This method avoids the use of a Grignard reaction and stoichiometric oxidation.[8]

-

React acetoacetate with 2-methylbutyryl chloride to form the intermediate 2-methylbutyryl acetate.

-

Condense the intermediate with acetaldehyde in the presence of a base catalyst (e.g., pyrrolidine) in a suitable solvent like toluene.

-

Control the pH of the reaction mixture (around 6) and maintain the temperature at approximately 30°C for several hours.

-

The resulting product, this compound, can then be isolated and purified.[8]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the qualitative and quantitative analysis of this compound.

Sample Preparation:

-

Dilute the sample in a suitable solvent such as methanol or hexane.

GC-MS Conditions (Typical):

-

GC Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, targeting the characteristic ions (m/z 126, 98, 69, 41).

Biological Activity and Signaling Pathways

The primary known biological activity of this compound is its role as a flavor and fragrance compound, contributing to the characteristic aroma of hazelnuts. This sensory perception is mediated through its interaction with olfactory receptors in the nasal epithelium.

While specific studies detailing the interaction of this compound with particular olfactory receptors are limited, the general mechanism of odor perception provides a relevant signaling pathway. Ketones are known to interact with a variety of olfactory receptors.[8] The binding of an odorant molecule, such as this compound, to an olfactory receptor initiates a G-protein-coupled signaling cascade.

Olfactory Signaling Pathway

The binding of an odorant molecule to an Olfactory Receptor (OR), a G-protein coupled receptor, triggers a signaling cascade within the olfactory sensory neuron. This process converts the chemical signal into an electrical signal that is transmitted to the brain.

References

- 1. Filbertone - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Filbertone (FDB015353) - FooDB [foodb.ca]

- 3. This compound | C8H14O | CID 5362588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Exploring the mechanism of olfactory recognition in the initial stage by modeling the emission spectrum of electron transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, (R)- | C8H14O | CID 643135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E)-filbertone, 102322-83-8 [thegoodscentscompany.com]

- 8. youtube.com [youtube.com]

The Natural Occurrence of 5-Methyl-2-hepten-4-one in Hazelnuts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hepten-4-one, commonly known as filbertone, is a key volatile organic compound that plays a pivotal role in the characteristic aroma profile of hazelnuts (Corylus avellana L.).[1] Its potent nutty, roasted, and slightly fruity notes make it a significant contributor to the sensory perception of both raw and processed hazelnuts. This technical guide provides a comprehensive overview of the natural occurrence of this compound in hazelnuts, including quantitative data, detailed analytical methodologies for its detection and quantification, and a discussion of its enantiomeric distribution and the impact of processing.

Quantitative Occurrence of this compound

The concentration of this compound in hazelnuts is influenced by several factors, including the cultivar, geographical origin, and most significantly, the roasting process. Raw hazelnuts contain relatively low levels of this compound, while roasting dramatically increases its concentration, suggesting it is largely formed from precursors during heat treatment.[2]

Below is a summary of quantitative data from various studies:

| Hazelnut Material | Cultivar/Origin | Concentration of this compound (µg/kg) | Reference |

| Unroasted Hazelnut Oil | Commercial Blend | 6.4 | --INVALID-LINK-- |

| Roasted Hazelnut Oil | Commercial Blend | 315.8 | --INVALID-LINK-- |

| Raw Hazelnuts | Tonda Romana (Italy) | Not specified, but present | --INVALID-LINK-- |

| Roasted Hazelnut Paste | Tonda Romana (Italy) | Not specified, but significantly increased | --INVALID-LINK-- |

Enantiomeric Distribution

This compound exists as two enantiomers, (R)- and (S)-filbertone. In nature, there is a slight excess of the (S)-isomer, though the exact enantiomeric ratio can vary depending on the hazelnut's origin.[3] The roasting process can lead to a decrease in the enantiomeric excess of the (S)-form, suggesting that the heat-induced formation from precursors is not highly stereoselective.

Experimental Protocols

The accurate quantification of this compound in a complex matrix like hazelnuts requires sophisticated analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds in food. For higher accuracy, Stable Isotope Dilution Assays (SIDA) are employed.

Protocol 1: Analysis by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the semi-quantitative and relative quantification of this compound in hazelnuts.

1. Sample Preparation:

-

Grind raw or roasted hazelnut kernels into a fine powder.

-

Accurately weigh a specific amount of the ground sample (e.g., 1-2 g) into a headspace vial.

-

Add a saturated NaCl solution to the vial to improve the release of volatile compounds.

-

Add a known amount of an appropriate internal standard (e.g., 4-methyl-2-pentanol) for semi-quantification.

2. HS-SPME Procedure:

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber for broad-range volatile analysis.

-

Equilibration: Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

3. GC-MS Analysis:

-

Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot injector of the GC-MS system (e.g., 250°C for 5 minutes).

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode for identification of compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound, monitoring characteristic ions such as m/z 69, 97, and 126.

-

4. Data Analysis:

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the compound by comparing its peak area to that of the internal standard.

Protocol 2: Quantitative Analysis by Stable Isotope Dilution Assay (SIDA)

SIDA is the gold standard for accurate quantification as it compensates for analyte losses during sample preparation and analysis.

1. Synthesis of Labeled Internal Standard:

-

A deuterated analog of this compound (e.g., [²H₂]-5-methyl-(E)-2-hepten-4-one) is required as the internal standard. This is typically synthesized in a laboratory setting.

2. Sample Preparation and Extraction:

-

Homogenize a known weight of the hazelnut sample.

-

Add a precise amount of the synthesized deuterated internal standard to the homogenized sample.

-

Perform a solvent extraction to isolate the volatile fraction. Dichloromethane is a common solvent for this purpose.

-

Concentrate the extract to a known volume.

3. GC-MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

GC Conditions: Similar to the HS-SPME method, using a suitable capillary column and temperature program to achieve good separation.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for both the native (e.g., m/z 69, 126) and the labeled (e.g., m/z 71, 128) compound.

4. Quantification:

-

Calculate the concentration of this compound in the original sample based on the known amount of the added internal standard and the measured peak area ratios of the native and labeled compounds.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in hazelnuts has not been fully elucidated and remains an area of active research. It is widely believed that this unsaturated ketone is formed from the degradation of unsaturated fatty acids, particularly during the roasting process. The significant increase in its concentration upon heating suggests the breakdown of non-volatile precursors present in the raw nuts. The general pathway for the biosynthesis of unsaturated fatty acids in plants is well-established, involving a series of desaturase enzymes. However, the specific enzymatic or thermal degradation steps leading to the formation of this compound from these fatty acids in hazelnuts are yet to be identified.

Visualizations

Caption: Workflow for the analysis of this compound in hazelnuts using HS-SPME-GC-MS.

Caption: Workflow for the quantitative analysis of this compound using Stable Isotope Dilution Assay (SIDA).

Conclusion

This compound is a naturally occurring and critical aroma compound in hazelnuts, with its concentration being significantly enhanced by the roasting process. Accurate quantification of this compound is essential for quality control and flavor research in the food industry. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS and SIDA, provide robust frameworks for researchers and scientists. Further investigation into the biosynthetic pathway of this compound will provide deeper insights into flavor development in hazelnuts and may open avenues for its modulation through agricultural practices or processing conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a stable isotope dilution assay for the quantification of 5-methyl-(E)-2-hepten-4-one: application to hazelnut oils and hazelnuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase microextraction for studies on the enantiomeric composition of filbertone in hazelnut oils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Filbertone in Corylus avellana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filbertone, or (E)-5-methyl-2-hepten-4-one, is the quintessential flavor compound of hazelnuts (Corylus avellana), lending it the characteristic nutty and roasted aroma. While the presence and sensory impact of filbertone are well-documented, its precise endogenous biosynthetic pathway within the hazelnut plant remains an area of active investigation. This technical guide synthesizes the current understanding of filbertone biosynthesis, presenting a detailed overview of a proposed biocatalytic pathway, established analytical methodologies for its quantification, and a summary of its occurrence in raw and processed hazelnuts. This document distinguishes between the hypothesized enzymatic cascade and the yet-to-be-elucidated native metabolic route in Corylus avellana.

Introduction

Filbertone is a chiral molecule, naturally occurring as a mixture of (S) and (R) enantiomers. In its natural state within raw hazelnuts, there is a slight excess of the (S)-enantiomer, suggesting a stereo-guided enzymatic synthesis.[1] The concentration of filbertone, particularly the (R)-enantiomer, markedly increases upon roasting, indicating a thermally driven formation from precursors that are currently unknown.[1][2] The dual origin, both enzymatic and thermal, complicates the complete elucidation of its formation. This guide will focus on the known and proposed pathways, providing a foundational understanding for further research.

Proposed Biocatalytic Pathway of a Filbertone Precursor

A novel, multi-step enzymatic cascade for the synthesis of a filbertone precursor has been proposed as a potential route for the industrial biocatalytic production of this valuable flavor compound.[3] It is crucial to note that while this pathway provides a plausible biochemical route, the enzymes cited are not derived from Corylus avellana, and this pathway has not been definitively confirmed to operate in vivo within the hazelnut plant.

The proposed pathway commences with two amino acid precursors: L-Threonine and D-Isoleucine.[3]

The key enzymatic steps are as follows:

-

Deamination of L-Threonine: L-Threonine is converted to α-ketobutyric acid by the enzyme threonine deaminase .[3]

-

Oxidative Deamination of D-Isoleucine: D-Isoleucine is converted to 3-methyl-2-oxopentanoic acid by D-amino acid oxidase .[3]

-

Carbon-Carbon Ligation: The most critical step involves the C-C ligation of the two keto acids, catalyzed by a transketolase . This reaction forms the acyloin compound, 3-hydroxy-5-methyl-heptan-4-one, which serves as the direct precursor to filbertone.[3]

The final dehydration of this precursor to yield filbertone is presumed to occur subsequently.

Quantitative Data

The concentration of filbertone in hazelnuts is highly variable, influenced by factors such as geographical origin, cultivar, and processing, particularly roasting.

| Sample Type | Filbertone Concentration (µg/kg) | Reference |

| Raw Hazelnuts | 1.4 | [2] |

| Roasted Hazelnuts (180°C, 9 min) | 660 | [2] |

| Roasted Hazelnuts (180°C, 15 min) | 1150 | [2] |

| Oil from Unroasted Nuts | < 10 | [2] |

| Oil from Roasted Nuts | 315 | [2] |

| Hazelnut Spread (<1% hazelnuts) | < 4 | [4] |

| Hazelnut Spread (1-10% hazelnuts) | 4 - 45 | [4] |

| Hazelnut Spread (>10% hazelnuts) | > 45 | [4] |

Experimental Protocols

The analysis of filbertone in hazelnut matrices is predominantly carried out using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Filbertone Extraction and Analysis from Hazelnut Products

This protocol is adapted from the methodology described for the analysis of filbertone in hazelnut spreads.[2]

Objective: To extract and quantify filbertone from a given hazelnut-containing sample.

Materials:

-

Sample (e.g., ground hazelnuts, hazelnut paste, hazelnut oil)

-

Saturated NaCl solution

-

20 mL headspace vials with screw caps and septa

-

SPME fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

CombiPal autosampler (or manual SPME holder)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Accurately weigh 0.1 g of the homogenized sample into a 20 mL headspace vial.

-

Matrix Modification: Add 1.5 mL of a saturated NaCl solution to the vial. The salt solution helps to increase the volatility of the analytes.

-

Equilibration: Seal the vial and place it in an autosampler tray or heating block. Equilibrate the sample at 60°C for 10 minutes with agitation. This allows the volatile compounds, including filbertone, to partition into the headspace.

-

SPME Extraction: Insert the DVB/CAR/PDMS SPME fiber into the headspace of the vial and expose it for a defined period (e.g., 5 minutes) at 60°C to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the heated injector port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

-

Data Acquisition and Quantification: The GC separates the volatile compounds, and the MS detects and identifies them based on their mass spectra. Quantification is typically performed using an external calibration curve prepared with a standard of filbertone.

Conclusion and Future Perspectives

The biosynthesis of filbertone in Corylus avellana is a complex process involving both enzymatic and thermal pathways. While a plausible biocatalytic route has been proposed for industrial application, the definitive endogenous pathway within the hazelnut plant, including the specific enzymes and genes involved, remains to be elucidated. Future research should focus on identifying the genes responsible for filbertone biosynthesis in Corylus avellana through transcriptomic and genomic approaches. Furthermore, detailed enzymatic assays using hazelnut protein extracts are necessary to confirm the proposed pathway and identify the native enzymes. A comprehensive understanding of the genetic and biochemical basis of filbertone formation will be invaluable for the targeted breeding of hazelnut cultivars with enhanced flavor profiles and for the biotechnological production of this important natural flavor compound.

References

- 1. Frontiers | Corylus avellana L. Natural Signature: Chiral Recognition of Selected Informative Components in the Volatilome of High-Quality Hazelnuts [frontiersin.org]

- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 3. Hazelnut: Explorations toward the Biocatalytic Synthesis of its Aroma Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Sensory Properties of 5-Methyl-2-hepten-4-one Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the distinct sensory properties of the (S)- and (R)-enantiomers of 5-Methyl-2-hepten-4-one, a key flavor compound commonly known as filbertone. The significant differences in odor perception between these chiral molecules underscore the stereochemical precision of olfactory receptors, a critical consideration in flavor science and the development of targeted chemical agents. This document outlines the sensory profiles, quantitative odor thresholds, relevant experimental protocols for synthesis and analysis, and the underlying biochemical signaling pathway.

Sensory Profile and Quantitative Data

The sensory characteristics of this compound are critically dependent on its stereochemistry. The (S)-enantiomer is the principal flavor compound responsible for the characteristic aroma of hazelnuts.[1] In contrast, the (R)-enantiomer imparts a distinctly different and weaker aroma. The enantiomeric composition of filbertone in natural sources, such as hazelnuts, can vary, with roasted hazelnuts typically showing a higher proportion of the (-)-(E,R) enantiomer compared to raw hazelnuts.[2]

A comprehensive sensory assessment reveals significant qualitative and quantitative differences between the two primary enantiomers.[2] The odor threshold for the (-)-(E,R)-enantiomer is approximately ten times higher than that of the potent (+)-(E,S)-enantiomer, indicating a significantly lower sensitivity of the human olfactory system to the (R)-form.[2]

Table 1: Sensory and Olfactory Properties of (E)-5-Methyl-2-hepten-4-one Enantiomers

| Property | (+)-(E,S)-5-Methyl-2-hepten-4-one (Filbertone) | (-)-(E,R)-5-Methyl-2-hepten-4-one |

| Common Name | (+)-Filbertone | (-)-Filbertone |

| Sensory Description | Hazelnut, fatty, metallic, balsamic, strong impact[2] | Hazelnut, soft, butter, chocolate, metallic, weaker impact[2] |

| Relative Odor Threshold | Baseline (1x) | ~10x higher than (+)-(E,S)-enantiomer[2] |

| Natural Occurrence | Primary enantiomer in raw hazelnuts (80-85%)[2] | Minor enantiomer in raw hazelnuts (15-20%), increases upon roasting[2] |

Experimental Protocols

Enantioselective Synthesis of (S)-5-Methyl-2-hepten-4-one

A green and scalable chemoenzymatic synthesis has been developed, avoiding hazardous reagents and anhydrous conditions.[3] The process begins with a chiral pool substrate and proceeds through a four-step aldol-based sequence.[3]

Key Steps: [4]

-

Acylation: (S)-2-methylbutanoyl chloride is reacted with potassium ethyl malonate in the presence of magnesium chloride in tetrahydrofuran (THF).

-

Enzymatic Hydrolysis: The resulting ketoester is subjected to enantioselective hydrolysis using an immobilized lipase (e.g., Novozym 435) in a phosphate buffer to yield the enantioenriched keto acid.

-

Aldol Condensation: The keto acid undergoes a decarboxylative Knoevenagel condensation with acetaldehyde to furnish the corresponding ketol.

-

Dehydration: The final acid-catalyzed dehydration of the ketol using an acid catalyst like p-toluenesulfonic acid in a hydrocarbon solvent (e.g., cyclohexane) yields the target enantioenriched (S)-5-methylhept-2-en-4-one.

Caption: Chemoenzymatic synthesis of (S)-5-Methyl-2-hepten-4-one.

General Synthesis of Racemic or (R)-5-Methyl-2-hepten-4-one

A general route for producing this compound involves a Grignard reaction followed by oxidation.[5] To obtain the (R)-enantiomer specifically, one would start with the corresponding chiral precursor, (R)-2-bromobutane.

Key Steps: [5]

-

Grignard Reagent Formation: 2-Butylmagnesium bromide is prepared from 2-bromobutane and magnesium filings in diethyl ether.

-

Grignard Reaction: Crotonaldehyde, dissolved in ether, is added dropwise to the Grignard reagent at a controlled temperature (0-10°C) to form 5-methyl-2-hepten-4-ol.

-

Oxidation: The resulting secondary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as sodium dichromate in the presence of sulfuric acid, yielding this compound.

Chiral Separation and Analysis

Gas chromatography (GC) with a chiral stationary phase is the standard method for separating and quantifying the enantiomers of this compound.

Protocol Outline:

-

Instrument: Gas Chromatograph coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A fused silica capillary column coated with a chiral selector is required. Derivatized cyclodextrins, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, are effective for this separation.[6]

-

Carrier Gas: Helium or Hydrogen.

-

Injection: A split/splitless injector is used. The sample is typically diluted in a suitable solvent (e.g., dichloromethane).

-

Temperature Program: An optimized temperature gradient is used to ensure baseline separation of the enantiomers. For example, starting at 60°C, holding for 2 minutes, then ramping at 2°C/min to 180°C.

-

Detection: The separated enantiomers are detected by FID or identified by MS. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.

Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a robust methodology for identifying and quantifying the sensory attributes of a product.[7][8] It utilizes a trained panel to generate a comprehensive sensory profile.

-

Panelist Screening and Selection: Candidates are screened for sensory acuity, ability to verbalize perceptions, and availability. Typically, a panel of 10-12 judges is selected.[9]

-

Lexicon Development: The panel, guided by a facilitator, is presented with the samples (in this case, purified (S)- and (R)-enantiomers in a neutral base like water or mineral oil at various concentrations). Through open discussion, they develop a consensus list of descriptive terms (the lexicon) for the aroma, flavor, and mouthfeel attributes.

-

Panel Training: Panelists are trained using reference standards for each descriptive term to calibrate their perception and ensure consistent use of the lexicon.

-

Quantitative Evaluation: In individual booths, panelists independently rate the intensity of each attribute for each coded, randomized sample on a line scale (e.g., a 15-cm line anchored with "low" and "high").[9]

-

Data Analysis: The intensity ratings are digitized and statistically analyzed. Techniques such as Analysis of Variance (ANOVA) are used to determine significant differences in attributes between the samples. The results are often visualized using spider web plots to compare the sensory profiles.[9]

Caption: Integrated workflow for instrumental and sensory analysis.

Olfactory Signaling Pathway

The perception of odorants, including chiral molecules like this compound, is initiated by their interaction with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. These receptors are a large family of G-protein coupled receptors (GPCRs).[10] The distinct three-dimensional structures of the (S)- and (R)-enantiomers lead to differential binding affinities and activation patterns of the chiral ORs, resulting in different perceived smells.

The binding of an odorant to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein, Gαolf. This initiates a rapid intracellular signaling cascade.

Key Events in the Signaling Cascade:

-

Activation: The activated Gα

olfsubunit exchanges GDP for GTP. -

Second Messenger Production: The Gα

olf-GTP complex activates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). -

Ion Channel Gating: The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the OSN, causing depolarization of the cell membrane.

-

Signal Transmission: If the depolarization reaches the threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.

Caption: The canonical cAMP-mediated olfactory signaling cascade.

References

- 1. Filbertone - Wikipedia [en.wikipedia.org]

- 2. The Filbertones [leffingwell.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Chirospecific analysis in flavor and essential oil chemistry Part A. Filbertone — the character impact compound of hazel-nuts | Semantic Scholar [semanticscholar.org]

- 7. fiveable.me [fiveable.me]

- 8. ecorfan.org [ecorfan.org]

- 9. Quantitative Descriptive Analysis [sensorysociety.org]

- 10. This compound | C8H14O | CID 5362588 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methyl-2-hepten-4-one CAS number and physical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methyl-2-hepten-4-one, a significant flavor and fragrance compound. It includes key physical data, detailed experimental protocols for its synthesis, and a representative analytical methodology. The information is structured to be a valuable resource for laboratory and development work.

Core Data and Physical Properties

This compound, also known as Filbertone or Hazelnut ketone, is a naturally occurring organic compound.[1][2] Its primary identifier in chemical literature and databases is CAS Number 81925-81-7.[1][2][3][4][5][6] The compound is recognized for its characteristic nutty and roasted hazelnut-like flavor and aroma.[1]

Physical and Chemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 81925-81-7 | [3][4] |

| Molecular Formula | C₈H₁₄O | [2][4] |

| Molecular Weight | 126.20 g/mol | [4][7] |

| Boiling Point | 170 °C (lit.) | [1][8] |

| Density | 0.845 g/mL at 25 °C (lit.) | [1][8] |

| Refractive Index | n20/D 1.444 (lit.) | [1][8] |

| Flash Point | 61 °C (141.8 °F) - closed cup | [8] |

| Odor Profile | Fruity, hazelnut, green, nutty, roasted | [1] |

| Taste Profile | Hazelnut, buttery, mushroom | [1] |

Experimental Protocols

This section details a two-step experimental protocol for the synthesis of this compound, commencing with a Grignard reaction to produce the alcohol intermediate, followed by an oxidation step to yield the final ketone.

Part 1: Synthesis of 5-Methyl-2-hepten-4-ol (Grignard Reaction)

Objective: To synthesize the alcohol intermediate, 5-methyl-hept-2-en-4-ol, via the reaction of a Grignard reagent with crotonaldehyde.

Materials:

-

Magnesium filings: 24.32 g

-

2-Bromobutane: 137 g

-

Anhydrous diethyl ether: 160 ml

-

Crotonaldehyde: 56 g

-

Ice water

-

Hydrochloric acid

Procedure:

-

Prepare the Grignard reagent, 2-butylmagnesium bromide, by reacting 24.32 g of magnesium filings with 137 g of 2-bromobutane in 100 ml of anhydrous diethyl ether.

-

In a separate flask, dissolve 56 g of crotonaldehyde in 60 ml of anhydrous diethyl ether.

-

Cool the Grignard reagent solution to 0-10 °C using an ice bath.

-

Add the crotonaldehyde solution dropwise to the cooled Grignard reagent.

-

After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture and then carefully decompose it by adding ice water and hydrochloric acid.

-

Extract the product with diethyl ether, neutralize the organic phase, and distill to purify.

-

The expected product is 56 g of 5-methyl-hept-2-en-4-ol, with a boiling point of 70 °C at 18 mbar.

Part 2: Oxidation to this compound

Objective: To oxidize the synthesized 5-methyl-hept-2-en-4-ol to the target ketone, this compound.

Materials:

-

5-Methyl-hept-2-en-4-ol: 52 g

-

Sodium dichromate: 40.34 g

-

Sulfuric acid: 54.1 g

-

Diethyl ether

-

Ice

Procedure:

-

Prepare a mixture of 40.34 g of sodium dichromate and 54.1 g of sulfuric acid.

-

Slowly add this oxidizing mixture to 52 g of 5-methyl-hept-2-en-4-ol while cooling the reaction vessel with ice.

-

After the addition is complete, continue to stir the reaction at room temperature for an additional hour.

-

Extract the product from the reaction mixture using diethyl ether.

-

Wash the organic phase until it is neutral.

-

Remove the diethyl ether solvent by distillation.

-

Distill the crude product to obtain the purified this compound. Redistillation using a slotted tube column can improve purity, yielding a product with a boiling point of 72 °C at 20 mbar.

Synthesis and Analytical Workflow Visualization

The following diagrams illustrate the synthesis pathway of this compound and a representative analytical workflow for its characterization.

References

Spectroscopic Profile of 5-Methyl-2-hepten-4-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2-hepten-4-one (filbertone), a key flavor component found in hazelnuts. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, natural products, and drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound is an alpha,beta-unsaturated ketone with the molecular formula C₈H₁₄O and a molecular weight of approximately 126.20 g/mol .[1][2][3][4] Its structure, featuring a conjugated system and a chiral center at the C5 position, gives rise to a distinct spectroscopic signature that is crucial for its identification and characterization in various matrices. This guide presents a compilation of its spectral data and the methodologies for their acquisition.

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for this compound. For clarity and comparative ease, all quantitative data are summarized in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for (E)-5-Methyl-2-hepten-4-one

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 | 1.90 | Doublet | 6.9 |

| H2 | 6.10 | Doublet of Quartets | 15.7, 1.6 |

| H3 | 6.80 | Doublet of Quartets | 15.7, 6.9 |

| H5 | 2.65 | Sextet | 6.9 |

| H6 | 1.60 | Multiplet | |

| H7 | 0.90 | Triplet | 7.4 |

| 5-CH₃ | 1.10 | Doublet | 6.9 |

Table 2: Predicted ¹³C NMR Data for (E)-5-Methyl-2-hepten-4-one

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 18.3 |

| C2 | 132.5 |

| C3 | 145.0 |

| C4 | 200.0 |

| C5 | 45.0 |

| C6 | 25.0 |

| C7 | 11.5 |

| 5-CH₃ | 16.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a conjugated ketone and alkene functionalities. As an α,β-unsaturated ketone, the carbonyl (C=O) stretching frequency is shifted to a lower wavenumber compared to a saturated ketone.[1][5]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3050-3000 | Medium | =C-H Stretch | Alkene |

| ~2970-2850 | Strong | C-H Stretch | Alkane |

| ~1670 | Strong | C=O Stretch | α,β-unsaturated Ketone |

| ~1630 | Medium | C=C Stretch | Alkene |

| ~970 | Strong | =C-H Bend (trans) | Alkene |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The NIST WebBook provides a reference mass spectrum for the (E)-isomer.[4]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of (E)-5-Methyl-2-hepten-4-one

| m/z | Relative Intensity (%) | Possible Fragment |

| 126 | 15 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M - C₂H₅]⁺ |

| 69 | 85 | [M - C₄H₇O]⁺ or [C₅H₉]⁺ |

| 57 | 40 | [C₄H₉]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to TMS.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat this compound is placed directly onto the crystal of an ATR accessory of an FT-IR spectrometer.

Instrumentation and Data Acquisition: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[6] The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Unveiling the Double-Edged Sword: A Technical Guide to the Photochemical Stability of α,β-Unsaturated Ketones

For Researchers, Scientists, and Drug Development Professionals

The α,β-unsaturated ketone moiety, a common pharmacophore and a versatile synthetic intermediate, harbors a significant potential for light-induced reactivity. This inherent photosensitivity can be both a powerful tool in synthetic chemistry and a critical liability in drug development, where it can lead to photodegradation, loss of efficacy, and the formation of potentially toxic photoproducts. This in-depth technical guide provides a comprehensive overview of the core principles governing the photochemical stability of these compounds, detailing their degradation pathways, the factors influencing their reactivity, and standardized methodologies for their evaluation.

Core Photochemical Reactions of α,β-Unsaturated Ketones

Upon absorption of ultraviolet (UV) or visible light, α,β-unsaturated ketones can undergo a variety of photochemical reactions. The specific pathway taken is highly dependent on the molecular structure, the presence of other reactants, and the reaction conditions. The most prominent of these reactions are [2+2] photocycloadditions, cis-trans isomerizations, Norrish Type I and Type II reactions, and photochemical deconjugation.

[2+2] Photocycloaddition

One of the most well-studied photochemical reactions of enones is the [2+2] cycloaddition with alkenes to form cyclobutane rings.[1][2] This reaction is a powerful tool in organic synthesis for the construction of four-membered rings.[2] The reaction typically proceeds through the triplet excited state of the enone.[1] The mechanism begins with the photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to the more stable triplet state. This triplet enone then interacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring.[1]

// Nodes Enone [label="α,β-Unsaturated Ketone\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enone_S1 [label="Singlet Excited State\n(S1)", fillcolor="#FBBC05", fontcolor="#202124"]; Enone_T1 [label="Triplet Excited State\n(T1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene [label="Alkene\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diradical [label="Triplet Diradical\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclobutane [label="Cyclobutane Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Enone -> Enone_S1 [label="hν (Light Absorption)"]; Enone_S1 -> Enone_T1 [label="Intersystem Crossing (ISC)"]; {Enone_T1, Alkene} -> Diradical [label="Exciplex Formation"]; Diradical -> Cyclobutane [label="Spin Inversion & Ring Closure"];

// Invisible edges for layout edge [style=invis]; Enone_S1 -> Alkene; } . Caption: Mechanism of [2+2] Photocycloaddition of an enone with an alkene.

Cis-Trans Isomerization

Acyclic α,β-unsaturated ketones can undergo facile cis-trans isomerization around the carbon-carbon double bond upon photoexcitation.[3] This process can be a significant pathway for energy dissipation, competing with other photochemical reactions.[4] The isomerization can occur from both the singlet and triplet excited states.

Norrish Type I and Type II Reactions

Norrish reactions are characteristic photochemical reactions of ketones.[5][6]

-

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond to form an acyl radical and an alkyl radical.[5][6] These radical intermediates can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation.[5]

// Nodes Ketone [label="Ketone\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited_Ketone [label="Excited State\n(S1 or T1)", fillcolor="#FBBC05", fontcolor="#202124"]; Radicals [label="Acyl & Alkyl Radicals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarbonylation [label="Decarbonylation\n(Loss of CO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recombination [label="Recombination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disproportionation [label="Disproportionation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Products [label="Various Products", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ketone -> Excited_Ketone [label="hν"]; Excited_Ketone -> Radicals [label="α-Cleavage"]; Radicals -> Decarbonylation; Radicals -> Recombination; Radicals -> Disproportionation; Decarbonylation -> Products; Recombination -> Products; Disproportionation -> Products; } . Caption: General scheme of the Norrish Type I reaction.

-

Norrish Type II Reaction: This intramolecular reaction occurs in ketones possessing a γ-hydrogen atom. It involves the abstraction of this hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical.[5][7] This biradical can then either cyclize to form a cyclobutanol derivative or cleave to yield an enol and an alkene.[7]

// Nodes Ketone [label="Ketone with γ-H\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited_Ketone [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"]; Biradical [label="1,4-Biradical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclobutanol [label="Cyclobutanol", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Enol_Alkene [label="Enol + Alkene", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ketone -> Excited_Ketone [label="hν"]; Excited_Ketone -> Biradical [label="γ-H Abstraction"]; Biradical -> Cyclization; Biradical -> Cleavage; Cyclization -> Cyclobutanol; Cleavage -> Enol_Alkene; } . Caption: General scheme of the Norrish Type II reaction.

Photochemical Deconjugation

In the presence of a mild base, some α,β-unsaturated ketones that are otherwise photochemically inert can undergo deconjugation to form β,γ-unsaturated ketones.[8] This reaction proceeds through a photoenolization mechanism.[8]

Factors Influencing Photochemical Stability

The photochemical stability of an α,β-unsaturated ketone is not an intrinsic property but is influenced by a multitude of factors.

-

Molecular Structure: The substitution pattern on the enone scaffold can significantly impact its photostability. Bulky substituents can sterically hinder intermolecular reactions like cycloadditions. The presence of abstractable γ-hydrogens will favor Norrish Type II reactions.

-

Solvent: The polarity and protic nature of the solvent can influence the relative energies of the excited states and the stability of intermediates.[9] For instance, protic solvents can engage in hydrogen bonding with the carbonyl group, potentially altering the course of the reaction.[9]

-

Presence of Sensitizers: A photosensitizer is a molecule that can absorb light and transfer the energy to another molecule, in this case, the enone. This can be used to populate the triplet state of the enone even if its own intersystem crossing is inefficient.

-

Presence of Quenchers: Quenchers are molecules that can deactivate the excited state of the enone, thus inhibiting photochemical reactions. Dissolved oxygen is a common quencher of triplet states.

-

Wavelength of Irradiation: The energy of the absorbed light can influence which excited state is populated and, consequently, which reaction pathways are accessible.

Quantitative Assessment of Photochemical Stability

The photochemical stability of a compound is quantified by its photochemical quantum yield (Φ), which is the ratio of the number of molecules that undergo a specific photochemical event to the number of photons absorbed by the molecule.[10] A lower quantum yield for degradation indicates higher photostability.

Table 1: Selected Quantum Yields for Photoreactions of α,β-Unsaturated Ketones

| Compound | Reaction | Solvent | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Chalcone | [2+2] Cycloaddition with isobutylene | Benzene | > 300 | 0.45 | N/A |

| 4,4-Diphenylcyclohex-2-en-1-one | Rearrangement | tert-Butanol | 313 | 0.23 | [11] |

| 4,4-Diphenylcyclohex-2-en-1-one | Rearrangement | Benzene | 313 | 0.33 | [11] |

Note: This table is illustrative and not exhaustive. Quantitative data for specific α,β-unsaturated ketones is often dispersed in the literature and can be highly condition-dependent.

Experimental Protocols for Photostability Testing

A systematic approach is crucial for evaluating the photochemical stability of α,β-unsaturated ketones, particularly in the context of drug development. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines (specifically ICH Q1B) for photostability testing of new drug substances and products.[12][13][14]

General Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sample_Prep [label="Sample Preparation\n(Solution or Solid State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dark_Control [label="Dark Control", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Irradiation [label="Irradiation\n(ICH Q1B Conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Time-Point Sampling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(e.g., HPLC, UV-Vis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Eval [label="Data Evaluation\n(Degradation Kinetics, Photoproduct Identification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Sample_Prep; Sample_Prep -> Dark_Control; Sample_Prep -> Irradiation; Irradiation -> Sampling; Sampling -> Analysis; Dark_Control -> Analysis; Analysis -> Data_Eval; Data_Eval -> End; } . Caption: A generalized workflow for conducting a photostability study.

Detailed Methodology for a Typical Photostability Study

Objective: To determine the photochemical stability of an α,β-unsaturated ketone in solution according to ICH Q1B guidelines.

Materials and Equipment:

-

α,β-Unsaturated Ketone (test substance)

-

High-purity solvent (e.g., acetonitrile, methanol, water)

-

Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., Xenon arc lamp or a combination of cool white and near-UV fluorescent lamps).[13]

-

Calibrated radiometer/lux meter.[13]

-

Quartz cuvettes or other suitable transparent containers.

-

Aluminum foil for dark controls.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mass Spectrometer (MS) for photoproduct identification.

-

UV-Vis Spectrophotometer.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the α,β-unsaturated ketone in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Transfer aliquots of the solution into quartz cuvettes.

-

Prepare a dark control by wrapping a cuvette completely in aluminum foil.[14]

-

-

Irradiation:

-

Place the sample cuvettes and the dark control in the photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[12][14]

-

Monitor the light exposure using a calibrated radiometer or lux meter.

-

Maintain a constant temperature throughout the experiment to minimize thermal degradation.

-

-

Sampling and Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample cuvette.

-

Analyze the samples immediately by HPLC to determine the concentration of the parent compound. A stability-indicating HPLC method should be used.

-

Monitor for the appearance of new peaks in the chromatogram, which may correspond to photoproducts.

-

Analyze the samples by UV-Vis spectrophotometry to observe any changes in the absorption spectrum.

-

-

Data Analysis:

-

Plot the concentration of the α,β-unsaturated ketone as a function of irradiation time for both the irradiated and dark control samples.

-

Determine the degradation rate constant and the half-life of the compound under the specified irradiation conditions.

-

If significant degradation is observed, attempt to identify the major photoproducts using techniques such as LC-MS.

-

Conclusion

The photochemical stability of α,β-unsaturated ketones is a multifaceted issue of critical importance in both synthetic chemistry and pharmaceutical development. A thorough understanding of their potential photochemical reaction pathways and the factors that influence their stability is essential for designing robust synthetic routes and developing safe and effective drug products. The standardized protocols outlined in the ICH guidelines provide a rigorous framework for assessing photostability, ensuring that potential liabilities are identified and mitigated early in the development process. By employing the principles and methodologies described in this guide, researchers can better navigate the complexities of enone photochemistry and harness its potential while minimizing its risks.

References

- 1. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. [Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsaturated ketones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Norrish reaction - Wikipedia [en.wikipedia.org]

- 6. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 7. m.youtube.com [m.youtube.com]

- 8. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 11. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. ikev.org [ikev.org]

- 14. ema.europa.eu [ema.europa.eu]

5-Methyl-2-hepten-4-one as a chiral building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-hepten-4-one, an unsaturated ketone with a chiral center, is a molecule of significant interest, primarily recognized for its characteristic hazelnut and fruity aroma, which has led to its widespread use in the flavor and fragrance industry.[1][2][3] Beyond its sensory properties, its stereogenic center and versatile chemical functionalities present it as a potentially valuable chiral building block for organic synthesis. This technical guide provides a comprehensive overview of the enantioselective synthesis of this compound and explores its potential applications in asymmetric synthesis, offering insights for its utilization in the construction of complex chiral molecules relevant to pharmaceutical and agrochemical research.

Introduction to this compound

This compound, also known as filbertone, possesses a stereocenter at the C5 position, leading to the existence of (S) and (R) enantiomers. The naturally occurring enantiomer, predominantly found in hazelnuts (Corylus avellana), is the (S)-enantiomer, with enantiomeric excesses ranging from 54% to 73%.[1][4] The distinct olfactory properties of each enantiomer underscore the importance of stereochemistry in its primary application. From a synthetic standpoint, the molecule's α,β-unsaturated ketone moiety and its chiral center make it an attractive starting material for introducing chirality and constructing more complex molecular architectures. This guide will focus on the synthesis and potential synthetic utility of the enantiomerically enriched forms of this ketone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 168-170 °C |

| Density | 0.845 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.442 - 1.446 |

| CAS Number | 81925-81-7 (racemate) |

Enantioselective Synthesis of (S)-5-Methyl-2-hepten-4-one

The preparation of enantiomerically enriched this compound is crucial for both its application in the fragrance industry and its potential use as a chiral building block. Two notable synthetic routes are detailed below.

Chemoenzymatic Synthesis from (S)-2-Methylbutanoic Acid

A scalable, four-step chemoenzymatic synthesis starting from the chiral pool material (S)-2-methylbutanoic acid has been developed, offering a greener alternative to methods requiring strictly anhydrous conditions or toxic reagents.[1]

Quantitative Data for Chemoenzymatic Synthesis

| Step | Reaction | Yield | Enantiomeric Excess (ee) |

| 1 | (S)-2-methylbutanoic acid to ethyl (S)-4-methyl-3-oxohexanoate | 90% (2 steps) | - |

| 2 | Enzymatic hydrolysis to (S)-4-methyl-3-oxohexanoic acid | 100% (GC) | 88% |

| 3 | Aldol condensation with acetaldehyde | 53% | - |

| 4 | Dehydration to (S)-5-methyl-2-hepten-4-one | 82% | 73% |

| Overall | 39% | 73% |

Experimental Protocol: Chemoenzymatic Synthesis

-

Step 1 & 2: Synthesis of (S)-4-methyl-3-oxohexanoic acid. (S)-2-methylbutanoic acid is activated with 1,1'-carbonyldiimidazole (CDI) in THF. The resulting imidazolide is reacted with potassium ethyl malonate in the presence of MgCl₂ to afford ethyl (S)-4-methyl-3-oxohexanoate. This β-keto ester is then subjected to enzymatic hydrolysis using Novozym 435 in a phosphate buffer to yield crude (S)-4-methyl-3-oxohexanoic acid.[1]

-

Step 3: Synthesis of (S)-5-methyl-4-hydroxy-2-heptanone. The crude ketoacid from the previous step is dissolved in an aqueous phosphate buffer. Acetaldehyde and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate) are added, and the mixture is stirred to effect an aldol condensation, yielding the corresponding ketol.[1]

-

Step 4: Dehydration to (S)-5-methyl-2-hepten-4-one. The ketol is dissolved in cyclohexane, and a catalytic amount of p-toluenesulfonic acid monohydrate is added. The mixture is heated to induce dehydration, affording the final product, which is purified by vacuum distillation.[1]

Workflow for Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis of (S)-5-methyl-2-hepten-4-one.

Synthesis from (-)-2(S)-Methylbutan-1-ol

An alternative four-step synthesis utilizes the commercially available chiral alcohol (-)-2(S)-methylbutan-1-ol as the starting material.[5]

Quantitative Data for Synthesis from (-)-2(S)-Methylbutan-1-ol

| Step | Reaction | Yield |

| 1 | Oxidation to (S)-2-methylbutanal | 73% |

| 2 | Coupling with allyl bromide | 85% |

| 3 | Oxidation to (S)-5-methylhept-1-en-4-one | 71% |

| 4 | Isomerization to (S)-5-methyl-2-hepten-4-one | 95% |

| Overall | 42% |

Experimental Protocol: Synthesis from (-)-2(S)-Methylbutan-1-ol

-

Step 1: Oxidation to (S)-2-methylbutanal. (-)-2(S)-Methylbutan-1-ol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.[5]

-

Step 2: Coupling with allyl bromide. The freshly purified (S)-2-methylbutanal is coupled with allyl bromide under Shono's reaction conditions to provide a diastereoisomeric mixture of alcohols.[5]

-

Step 3: Oxidation to (S)-5-methylhept-1-en-4-one. The mixture of alcohols is oxidized with PCC in dichloromethane at 0 °C to afford the β,γ-unsaturated ketone.[5]

-

Step 4: Isomerization to (S)-5-methyl-2-hepten-4-one. The β,γ-unsaturated ketone is isomerized to the thermodynamically more stable α,β-unsaturated ketone by treatment with a catalytic amount of an acid, such as p-toluenesulfonic acid.[5]

Workflow for Synthesis from (-)-2(S)-Methylbutan-1-ol

Caption: Synthesis of (S)-5-methyl-2-hepten-4-one from a chiral alcohol.

Potential Applications in Asymmetric Synthesis

While this compound is well-established in the flavor and fragrance industry, its application as a chiral building block in the synthesis of complex molecules for pharmaceuticals or agrochemicals is less documented in readily available literature.[2] However, its structure as a chiral α,β-unsaturated ketone suggests several potential stereoselective transformations that could be exploited by researchers.

Diastereoselective Conjugate Additions

The enone functionality is an excellent Michael acceptor. The presence of the chiral center at the β'-position can direct the facial selectivity of nucleophilic attack at the β-carbon, leading to the formation of a new stereocenter with a predictable diastereomeric relationship to the existing one.

-

Organocuprates (Gilman Reagents): These soft nucleophiles are known to undergo 1,4-conjugate addition to α,β-unsaturated ketones.[6] The reaction of (S)-5-methyl-2-hepten-4-one with a Gilman reagent (R₂CuLi) would be expected to proceed via a diastereoselective conjugate addition, affording a ketone with two stereocenters. The stereochemical outcome would be influenced by the steric hindrance imposed by the sec-butyl group at the chiral center.

Potential Diastereoselective Conjugate Addition

Caption: Potential diastereoselective conjugate addition to the chiral enone.

Stereoselective Reductions

The enone system offers two sites for reduction: the carbon-carbon double bond and the carbonyl group.

-

Catalytic Asymmetric Hydrogenation: The C=C double bond can be stereoselectively reduced using chiral transition-metal catalysts. The existing stereocenter can influence the diastereoselectivity of this reduction.

-

Diastereoselective Carbonyl Reduction: The ketone can be reduced to a secondary alcohol. The choice of reducing agent and the influence of the adjacent chiral center can lead to the diastereoselective formation of one of the two possible alcohol diastereomers.

Asymmetric Diels-Alder Reactions

(S)-5-Methyl-2-hepten-4-one can potentially act as a chiral dienophile in Diels-Alder reactions. The facial selectivity of the diene's approach would be influenced by the stereocenter at the C5 position, leading to the formation of a chiral cyclohexene derivative with control over the newly formed stereocenters.

Conclusion

This compound is a readily accessible chiral molecule, with scalable and green enantioselective synthetic routes now established. While its primary application has been in the flavor and fragrance sector, its chemical structure holds significant, albeit largely untapped, potential for its use as a chiral building block in more complex organic synthesis. The exploration of diastereoselective conjugate additions, stereoselective reductions, and asymmetric cycloadditions with this chiral enone could provide novel and efficient pathways to valuable chiral intermediates for the pharmaceutical and agrochemical industries. This guide serves as a foundational resource for researchers looking to leverage the stereochemical information embedded in this versatile ketone for the asymmetric synthesis of new chemical entities.

References

- 1. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Filbertone: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocatalytic Route to Novel Chiral Alcohols: An In-depth Technical Guide to the Reduction of 5-Methyl-2-hepten-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract